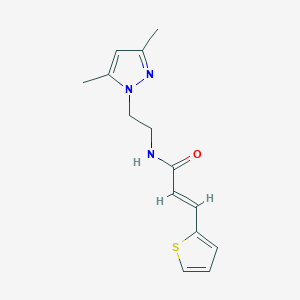
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Regioselective Synthesis of Pyrazole Derivatives : Hassaneen and Shawali (2013) described the preparation of various pyrazole derivatives, including an approach that could be related to the synthesis of compounds structurally similar to the specified chemical. This study highlights the versatility of pyrazole derivatives in organic synthesis (H. Hassaneen, A. S. Shawali, 2013).
Catalytic Asymmetric Cycloaddition : A study by Han et al. (2011) employed acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition, demonstrating the utility of such compounds in synthesizing cyclopentene derivatives. This application is significant for the development of enantioselective synthesis strategies (Xiaoyu Han, Suxi Wang, F. Zhong, Yixin Lu, 2011).
Novel Functional Acrylamide Synthesis : Ling et al. (1999) synthesized a novel functional acrylamide, which could be related to the target compound, highlighting its potential for homopolymerization and copolymerization. This study provides insights into the use of such compounds in polymer chemistry (Long Ling, W. Habicher, D. Kuckling, H. Adler, 1999).
Potential Applications in Medicinal Chemistry and Materials Science
Antitumor and Antimicrobial Activities : The research into pyrazolopyridines by El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new derivatives, underlining the therapeutic potential of pyrazole-based compounds (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).
Anticancer Derivatives of Pyrazoloacridine : A study by Bu et al. (2002) on pyrazoloacridines highlights the synthesis and potential anticancer activity of novel compounds, illustrating the role of acrylamide derivatives in the development of anticancer agents (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).
Biological Evaluation of Amino Pyrazole Derivatives : Shah et al. (2018) synthesized and evaluated the biological activities of novel amino pyrazole derivatives, emphasizing the importance of such compounds in medicinal chemistry for their antimicrobial and antifungal properties (Nilay Shah, P. N. Patel, Denish C. Karia, 2018).
properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXKTHWBNGVDC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)
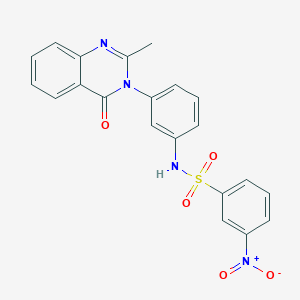

![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)

![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)

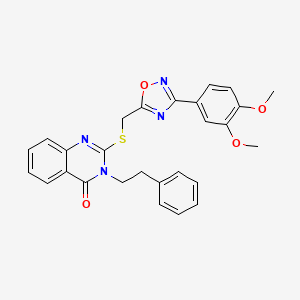
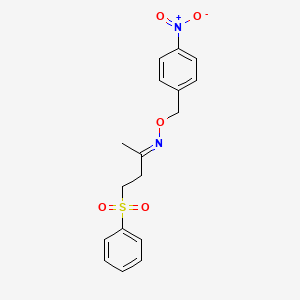
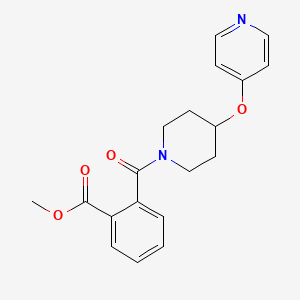
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)
